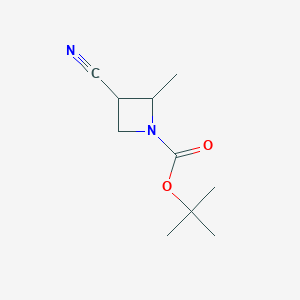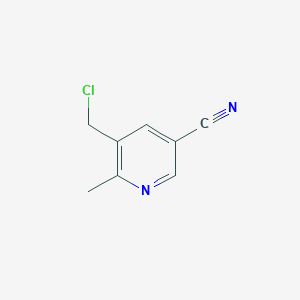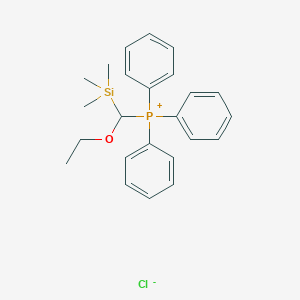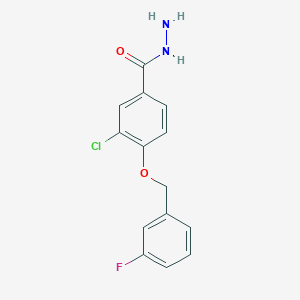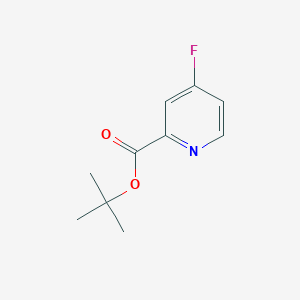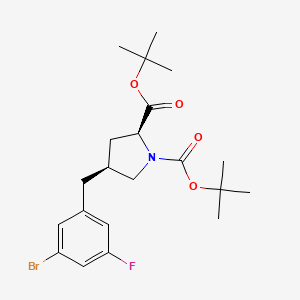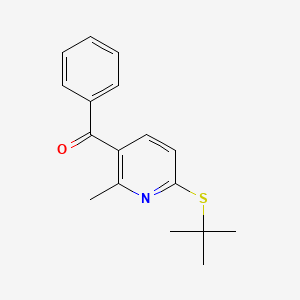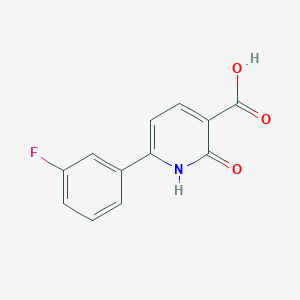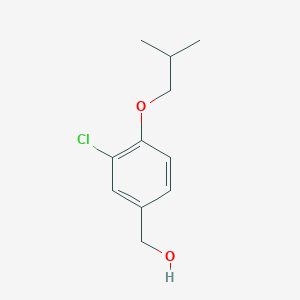
(3-Chloro-4-isobutoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-isobutoxyphenyl)methanol: is an organic compound with the molecular formula C11H15ClO2 It is characterized by the presence of a chloro group, an isobutoxy group, and a methanol group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-isobutoxyphenyl)methanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage, followed by reduction of the aldehyde group to a methanol group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
化学反应分析
Types of Reactions:
Oxidation: (3-Chloro-4-isobutoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 3-chloro-4-isobutoxybenzaldehyde or 3-chloro-4-isobutoxybenzoic acid.
Reduction: Formation of 3-chloro-4-isobutoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (3-Chloro-4-isobutoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chloro and isobutoxy substituents on the biological activity of phenylmethanol derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of (3-Chloro-4-isobutoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
- 3-Chloro-4-methoxyphenylmethanol
- 3-Chloro-4-ethoxyphenylmethanol
- 3-Chloro-4-propoxyphenylmethanol
Comparison: (3-Chloro-4-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific applications .
属性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
[3-chloro-4-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C11H15ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8,13H,6-7H2,1-2H3 |
InChI 键 |
QXHYKEXFURZWRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



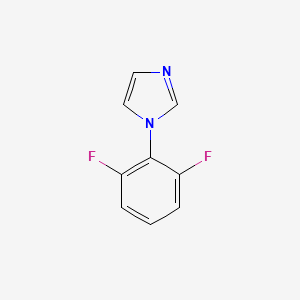
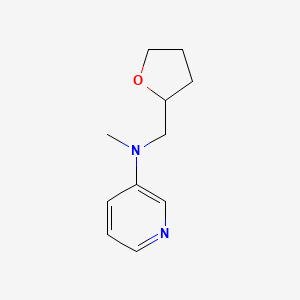
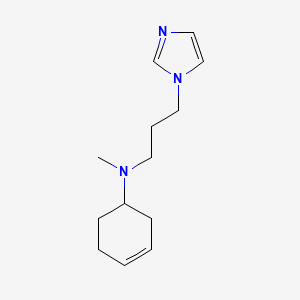
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
